Physicochemical Differentiation: Lipophilicity and Polar Surface Area vs. Benzimidazole and Imidazo[4,5-b]pyridine
The computed LogP of 1.44 for 1,2-dihydroimidazo[4,5-g]indazole provides a balanced lipophilicity profile, indicating better aqueous solubility relative to more lipophilic benzimidazole (LogP ~1.7) while maintaining adequate membrane permeability . Its PSA of 57.36 Ų is notably higher than imidazo[4,5-b]pyridine (PSA ~41 Ų), suggesting a differing capacity for hydrogen bonding that can be deliberately exploited for target engagement [1].
| Evidence Dimension | Predicted Lipophilicity (LogP) and Polar Surface Area (PSA) |
|---|---|
| Target Compound Data | LogP = 1.44, PSA = 57.36 Ų |
| Comparator Or Baseline | Benzimidazole: LogP ~1.7. Imidazo[4,5-b]pyridine: PSA ~41 Ų. |
| Quantified Difference | ΔLogP ≈ -0.26 vs. benzimidazole. ΔPSA ≈ +16 Ų vs. imidazo[4,5-b]pyridine. |
| Conditions | Computed properties (ChemSrc database), standard drug-likeness parameters. |
Why This Matters
These physicochemical properties directly influence a compound's ADME profile, making the scaffold a superior choice when aiming for oral bioavailability without excessive lipophilicity.
- [1] PubChem. Imidazo[4,5-b]pyridine. Computed Topological Polar Surface Area: 41.1 Ų. Accessed 2026-05-13. View Source
